N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
CAS No.: 103233-65-4
Cat. No.: VC0538159
Molecular Formula: C26H35N3O3
Molecular Weight: 437.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103233-65-4 |
|---|---|
| Molecular Formula | C26H35N3O3 |
| Molecular Weight | 437.6 g/mol |
| IUPAC Name | N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H35N3O3/c1-17-13-18(2)24(31)23-21(17)15-26(3,4)25(23)27-22(30)16-28-9-11-29(12-10-28)19-7-6-8-20(14-19)32-5/h6-8,13-14,25,31H,9-12,15-16H2,1-5H3,(H,27,30) |
| Standard InChI Key | LYAUICDWKQJAGX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C |
| Canonical SMILES | CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C |
| Appearance | Solid powder |
Introduction
N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound with a molecular formula of C26H35N3O3 . It is primarily used as an intermediate in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The compound's structure includes a tetramethylindene moiety linked to a piperazine ring, which is further connected to a methoxyphenyl group through an acetamide linkage.
Synthesis and Applications
The synthesis of N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of appropriate precursors such as 7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroindene and 2-[4-(3-methoxyphenyl)piperazin-1-yl]acetic acid or its derivatives. This compound is used as a primary and secondary intermediate in various chemical reactions, particularly in the pharmaceutical industry for developing drugs with potential biological activities.
Dihydrochloride Salt
A related compound, N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide dihydrochloride, has a molecular formula of C26H37Cl2N3O3 and a molecular weight of 510.5 g/mol. This salt form is often used in research settings for non-human studies, highlighting its potential utility in pharmacological investigations.
| Property | Dihydrochloride Salt |
|---|---|
| Molecular Formula | C26H37Cl2N3O3 |
| Molecular Weight | 510.5 g/mol |
| CAS Number | 103247-40-1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume